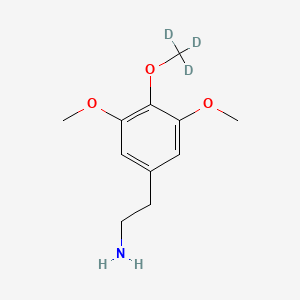

Mescaline, 4-trideuteromethoxy

Description

Structure

3D Structure

Properties

CAS No. |

1020518-87-9 |

|---|---|

Molecular Formula |

C11H17NO3 |

Molecular Weight |

214.28 g/mol |

IUPAC Name |

2-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]ethanamine |

InChI |

InChI=1S/C11H17NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3/i3D3 |

InChI Key |

RHCSKNNOAZULRK-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CCN)OC |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCN |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Research

General Synthetic Routes for Mescaline: Historical and Modern Approaches

The first successful synthesis of mescaline was accomplished in 1919 by Ernst Späth. wikipedia.orgchacruna.net His method started from 3,4,5-trimethoxybenzoyl chloride, establishing the structure of the alkaloid. wikipedia.org Following Späth's foundational work, numerous other synthetic routes have been developed over the last century.

Historical Syntheses:

Späth's Synthesis (1919): This initial route confirmed the molecular structure of mescaline. wikipedia.orgchacruna.net

Hofmann Rearrangement: An approach utilizing the Hofmann rearrangement of 3,4,5-trimethoxyphenylpropionamide. wikipedia.org

Henry Reaction: This method involves the reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with nitromethane, followed by the reduction of the resulting nitro compound. wikipedia.orgmdma.ch

Slotta and Heller (1930): As part of a study on structure-activity relationships, they reported an alternative synthesis. mdma.ch

Modern Approaches: Modern synthetic chemistry has focused on improving yield, efficiency, and scalability. A significant advancement was a synthesis starting from gallic acid, a common and inexpensive industrial chemical. chacruna.netmdma.ch This route typically involves the methylation of gallic acid to form 3,4,5-trimethoxybenzoic acid, which is then converted through several steps to mescaline. mdma.chmaps.org One common modern pathway can be summarized as follows:

Esterification: Gallic acid is converted to methyl 3,4,5-trimethoxybenzoate. mdma.chmaps.org

Reduction: The ester is reduced to 3,4,5-trimethoxybenzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). mdma.ch

Halogenation: The alcohol is converted to 3,4,5-trimethoxybenzyl chloride. mdma.ch

Cyanation: The chloride is reacted with potassium cyanide to form 3,4,5-trimethoxyphenylacetonitrile. maps.org

Final Reduction: The nitrile is reduced to the final product, mescaline, again often using LiAlH₄. maps.org

Another modern strategy involves the ozonolysis of elemicin (B190459) followed by reductive amination to yield mescaline. wikipedia.org These methods provide the basis from which more specialized analogs, such as isotopically labeled versions, can be derived.

Table 1: Key Synthetic Routes to Mescaline

| Method Name | Starting Material(s) | Key Intermediates | Reference(s) |

|---|---|---|---|

| Späth Synthesis | 3,4,5-trimethoxybenzoyl chloride | Not detailed in results | wikipedia.orgchacruna.net |

| Henry Reaction | 3,4,5-trimethoxybenzaldehyde, Nitromethane | ω-nitrotrimethoxystyrene | wikipedia.orgmdma.ch |

| Tsao Synthesis | Gallic Acid | 3,4,5-trimethoxybenzoic acid, 3,4,5-Trimethoxyphenylacetonitrile | mdma.chmaps.org |

| Elemicin Ozonolysis | Elemicin | Not detailed in results | wikipedia.org |

Targeted Synthesis of Deuterated Mescaline Analogs

Isotopic labeling with stable isotopes like deuterium (B1214612) (²H) is a powerful technique used to trace the metabolic fate of molecules and to serve as internal standards in quantitative analysis by mass spectrometry. wikipedia.orgnih.gov The synthesis of deuterated analogs of mescaline allows researchers to study its pharmacokinetics and metabolism without using radioactive labels.

The specific synthesis of mescaline with a trideuterated methoxy (B1213986) group at the 4-position is not explicitly detailed in the provided search results. However, a plausible synthetic strategy can be devised based on established chemical principles for site-specific modification and isotopic labeling. A logical approach would involve the selective demethylation of a mescaline precursor at the 4-position, followed by re-methylation using a deuterated reagent.

A potential precursor for this synthesis is 3,5-dimethoxy-4-hydroxyphenethylamine, which is also a known biosynthetic precursor to mescaline. nih.gov The synthesis could proceed as follows:

Starting Material: 3,5-dimethoxy-4-hydroxyphenethylamine.

Trideuteromethylation: The hydroxyl group at the 4-position is methylated using a trideuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), in the presence of a suitable base. This reaction introduces the CD₃ group specifically at the desired position.

Purification: The final product, Mescaline, 4-trideuteromethoxy, is purified using standard chromatographic techniques to ensure high chemical and isotopic purity.

This targeted approach ensures that the deuterium label is located only at the 4-methoxy position, which is crucial for specific metabolic or analytical studies.

The precise placement of deuterium atoms within a molecule is a key challenge in synthetic chemistry. nih.govnorthwestern.educhemrxiv.org Several methodologies are available for site-specific deuterium incorporation, the choice of which depends on the target molecule and the desired position of the label. nih.govresearchgate.net

Use of Deuterated Reagents: This is the most direct method. It involves introducing the deuterium label as part of a chemical reagent in a synthetic step. For introducing a trideuteromethoxy group, reagents like trideuteromethyl iodide (CD₃I) are employed to methylate a precursor alcohol or phenol. researchgate.net

Hydrogen-Deuterium (H-D) Exchange: In some cases, protons in a molecule can be exchanged for deuterium by treatment with a deuterium source, such as deuterated water (D₂O), often under acidic, basic, or metal-catalyzed conditions. nih.gov This method is highly dependent on the acidity of the proton to be exchanged. For instance, Brønsted acid-catalyzed deuteration has been used to label methyl groups on N-heteroarylmethanes. researchgate.net

Reduction with Deuterated Hydrides: Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful reducing agents that can introduce deuterium atoms by reducing functional groups such as esters, carboxylic acids, or nitriles. nih.govepj-conferences.org For example, reducing a nitrile to an amine with LiAlD₄ would place two deuterium atoms on the adjacent carbon.

The synthesis of any complex molecule relies on the availability of suitable starting materials. For mescaline and its analogs, common precursors derived from gallic acid or related compounds are often used. mdma.ch

Table 2: Precursors for Mescaline Synthesis

| Precursor Compound | Role in Synthesis |

|---|---|

| Gallic Acid | Common industrial starting material. chacruna.netmdma.ch |

| 3,4,5-Trimethoxybenzaldehyde | Key intermediate for building the phenethylamine (B48288) backbone. wikipedia.orgmdma.ch |

| 3,4,5-Trimethoxybenzoic Acid | Intermediate derived from gallic acid. mdma.chmaps.org |

| 3,5-Dimethoxy-4-hydroxyphenethylamine | Natural precursor and potential starting material for targeted 4-position labeling. nih.gov |

Isotopic labeling techniques provide the means to incorporate stable isotopes into these precursors or their derivatives. wikipedia.org The choice of technique is critical for achieving the desired labeling pattern. nih.gov

Metabolic Labeling: Involves supplying a living organism (like a plant or cell culture) with a labeled precursor, allowing its biosynthetic machinery to incorporate the isotope into the final product. nih.gov

Chemical Labeling: This involves the in vitro chemical synthesis described previously, using isotopically labeled reagents. skyline.ms For "this compound," the key isotopic labeling agent would be a source of the trideuteromethyl (CD₃) group.

Common Trideuteromethylating Agents:

Trideuteromethyl iodide (CD₃I)

Trideuteromethyl tosylate (CD₃OTs)

Dimethyl sulfate-d₆ ((CD₃)₂SO₄)

Characterization of Synthesized Isotopic Compounds for Research Purity and Structure

After synthesis, it is imperative to rigorously characterize the labeled compound to confirm its identity, purity, and the precise location and extent of isotopic incorporation. epj-conferences.org The primary analytical methods for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgepj-conferences.org

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). wikipedia.org For "this compound," the molecular weight will be 3 units higher than that of unlabeled mescaline (211.26 g/mol ). nih.gov High-resolution mass spectrometry can confirm the elemental composition and the success of the deuteration. The fragmentation pattern in MS/MS analysis can further pinpoint the location of the deuterium atoms. For example, fragments containing the 4-methoxy group will show a corresponding mass shift of +3 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structure elucidation. wikipedia.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of "this compound," the characteristic singlet signal for the 4-methoxy protons (around 3.8 ppm in unlabeled mescaline) would be absent. The disappearance of this signal is strong evidence for successful deuteration at that position.

²H NMR (Deuterium NMR): A deuterium NMR spectrum could be acquired to show a signal at the chemical shift corresponding to the 4-methoxy position, directly observing the incorporated label.

¹³C NMR (Carbon NMR): In the ¹³C NMR spectrum, the carbon of the CD₃ group will show a characteristic multiplet due to coupling with deuterium (which has a nuclear spin of 1), and its resonance will be slightly shifted compared to the standard ¹³C signal of a CH₃ group.

These analytical techniques, when used in combination, provide a comprehensive characterization of the synthesized isotopic compound, ensuring its suitability for high-level research applications.

Table 3: Expected Analytical Data for this compound

| Analytical Technique | Unlabeled Mescaline | This compound |

|---|---|---|

| Molecular Weight | 211.26 g/mol nih.gov | ~214.28 g/mol |

| ¹H NMR | Signal present for 4-OCH₃ protons | Signal for 4-OCD₃ protons is absent |

| Mass Spectrometry (M+) | m/z 211 | m/z 214 |

Biosynthetic Pathway Elucidation in Botanical Sources

Investigation of Mescaline Biosynthesis in Cactaceae Species (e.g., Lophophora williamsii, Echinopsis spp.)

The primary producers of mescaline in the plant kingdom are species within the Cactaceae family, most notably the peyote cactus (Lophophora williamsii) and various species of the genus Echinopsis (formerly Trichocereus), often referred to as San Pedro cactus. uvm.eduberkeley.edu For over a century since its isolation, the precise biosynthetic pathway of mescaline in these cacti remained largely unconfirmed. nih.govresearchgate.net However, recent advances in transcriptomics, genomics, and enzymology have led to the elucidation of a near-complete pathway. nih.govnih.gov

Research has identified that the biosynthesis of mescaline originates from the amino acid L-tyrosine. nih.govresearchgate.net Studies on Lophophora williamsii have shown that this amino acid is incorporated into alkaloids at a significantly higher rate than into proteins, suggesting a dedicated and efficient pathway for alkaloid production. researchgate.net The core of the biosynthetic process involves a series of enzymatic reactions, including decarboxylation, hydroxylation, and O-methylation, to transform L-tyrosine into mescaline. researchgate.netresearchgate.net While Lophophora williamsii is the most studied species in this context, analyses of Echinopsis species have also revealed significant concentrations of mescaline, suggesting a similar biosynthetic machinery. uvm.eduresearchgate.net For instance, a study of 14 different taxa and cultivars of Echinopsis found mescaline concentrations ranging from 0.053% to 4.7% by dry weight, with Echinopsis pachanoi collected from Peru showing particularly high levels. berkeley.eduresearchgate.net

The conversion of L-tyrosine to mescaline is a multi-step process catalyzed by several key enzymes. nih.gov Through a combination of homology-guided gene discovery and biochemical assays, researchers have identified and characterized the enzymes responsible for most of the steps in the mescaline biosynthetic pathway in Lophophora williamsii. nih.govresearchgate.net

The proposed major biosynthetic route begins with the hydroxylation of L-tyrosine to L-DOPA. sebiology.orgresearchgate.net This is followed by a decarboxylation step to yield dopamine (B1211576). researchgate.net Subsequent O-methylation and a second hydroxylation reaction pave the way for the final methylation steps that produce mescaline. sebiology.orgresearchgate.net

The key enzymatic transformations are:

Tyrosine/DOPA Decarboxylase (TYDC): This enzyme catalyzes the decarboxylation of both L-tyrosine and its hydroxylated form, L-DOPA. nih.govsebiology.org In Lophophora williamsii, a specific TYDC has been identified that can convert L-tyrosine to tyramine (B21549) and L-DOPA to dopamine. researchgate.netsebiology.org The pathway via L-DOPA and dopamine is considered the more likely route for mescaline biosynthesis. researchgate.net

Hydroxylases: These enzymes are responsible for adding hydroxyl (-OH) groups to the aromatic ring of the precursor molecules. A cytochrome P450 enzyme, specifically LwCYP76AD94, has been identified in Lophophora williamsii that catalyzes the 3-hydroxylation of L-tyrosine to L-DOPA. researchgate.netresearchgate.netsebiology.org Another crucial hydroxylation step, the 5-hydroxylation of 3-methoxytyramine, is predicted to occur, but the specific enzyme for this reaction has not yet been definitively identified. sebiology.orgresearchgate.net

O-Methyltransferases (OMTs): A series of OMTs are responsible for adding methyl groups to the hydroxyl groups on the aromatic ring, a critical step in the formation of mescaline. nih.gov Researchers have identified several distinct OMTs in Lophophora williamsii that exhibit substrate and position specificity. researchgate.net These enzymes sequentially methylate the hydroxyl groups of the phenethylamine (B48288) intermediates. For instance, dopamine is 3-O-methylated to 3-methoxytyramine, which is then further processed. sebiology.orgresearchgate.net The final steps involve the O-methylation of 3,5-dimethoxy-4-hydroxy-phenethylamine to yield mescaline. researchgate.netsebiology.org Additionally, an N-methyltransferase (NMT) has been found, which can N-methylate phenethylamine intermediates, potentially leading to the production of other related alkaloids. nih.govresearchgate.net

Table 1: Key Enzymes in Mescaline Biosynthesis in Lophophora williamsii

| Enzyme Class | Specific Enzyme (Example) | Precursor | Product | Function in Pathway |

|---|---|---|---|---|

| Hydroxylase | LwCYP76AD94 (Cytochrome P450) | L-Tyrosine | L-DOPA | Initial 3-hydroxylation of the precursor amino acid. researchgate.netsebiology.org |

| Decarboxylase | LwTyDC1 (Tyrosine/DOPA Decarboxylase) | L-DOPA | Dopamine | Removes the carboxyl group to form the phenethylamine backbone. sebiology.org |

| O-Methyltransferase | LwOMT (multiple) | Dopamine, 3-methoxy-4,5-dihydroxy-PEA, 3,5-dimethoxy-4-hydroxy-PEA | 3-Methoxytyramine, 3,5-dimethoxy-4-hydroxy-PEA, Mescaline | Sequential methylation of hydroxyl groups on the aromatic ring. researchgate.net |

| N-Methyltransferase | LwNMT | Phenethylamine intermediates (e.g., Dopamine, Mescaline) | N-methylated derivatives (e.g., N-methylmescaline) | N-methylation of intermediates, potentially diverting flux from mescaline. nih.govsebiology.org |

Long before the specific enzymes were identified, isotopic tracer studies provided the foundational knowledge for understanding the mescaline biosynthetic pathway. sebiology.org These early experiments involved feeding the cactus with precursors labeled with radioactive isotopes, such as Carbon-14 (¹⁴C), and then tracing the incorporation of the label into the final mescaline molecule.

By administering ¹⁴C-labeled tyrosine, researchers confirmed that it was the primary precursor for mescaline. sebiology.org Subsequent studies using different labeled intermediates helped to establish the probable sequence of reactions. For example, feeding experiments with labeled L-DOPA resulted in a more efficient incorporation into mescaline compared to labeled tyramine, providing strong evidence that the pathway proceeds through dopamine. researchgate.net These radiolabeling experiments were crucial in outlining the flow of metabolites and establishing the key intermediates, such as dopamine and 3,4,5-trihydroxyphenethylamine, in the pathway leading to mescaline. researchgate.netnih.gov While modern techniques have identified the specific genes and enzymes, the data from these classic isotopic labeling studies provided the essential roadmap for later research. sebiology.org

Comparative Biosynthetic Studies across Plant Taxa

The biosynthesis of alkaloids is a diverse field, with different plant families having evolved unique pathways to produce a vast array of chemical structures from a limited set of amino acid precursors. researchgate.netmdpi.com Comparing the mescaline pathway in Cactaceae to alkaloid biosynthesis in other plant taxa reveals both common strategies and unique adaptations.

Many plant alkaloids, like mescaline, are derived from the amino acid tyrosine. frontiersin.org For example, the opium poppy (Papaver somniferum) also utilizes tyrosine to produce a class of complex benzylisoquinoline alkaloids, including morphine and codeine. mdpi.com The initial steps in these pathways can be similar, often involving decarboxylation and hydroxylation of the tyrosine-derived precursor. mdpi.com However, the subsequent enzymatic steps diverge significantly, leading to the vast structural differences between the phenethylamine alkaloids of cacti and the intricate polycyclic structures of opium alkaloids.

In the genus Dendrobium (Orchidaceae), a variety of alkaloids are also synthesized, but they follow different biosynthetic routes, leading to structures like sesquiterpene and indolizidine alkaloids. frontiersin.org A comparative analysis of the genes involved in alkaloid biosynthesis between Dendrobium catenatum and Arabidopsis thaliana highlights the differences in the number and types of enzyme families involved, reflecting the distinct evolutionary paths taken to produce different classes of alkaloids. researchgate.net

The enzymes involved, particularly O-methyltransferases (OMTs), show interesting parallels and differences across plant species. OMTs are a large class of enzymes crucial for the final tailoring of many alkaloids, and their substrate specificity is a key determinant of the final product. mdpi.com The specific OMTs found in Lophophora williamsii are highly adapted to the phenethylamine substrates of the mescaline pathway, whereas OMTs in other plants, like those involved in benzylisoquinoline alkaloid metabolism, are tailored to different molecular scaffolds. researchgate.netmdpi.com This highlights a common evolutionary toolkit of enzyme families that have been recruited and adapted for specialized metabolism in different plant lineages.

Table 2: Comparative Overview of Alkaloid Biosynthesis

| Feature | Cactaceae (e.g., Lophophora williamsii) | Papaveraceae (e.g., Papaver somniferum) | Orchidaceae (e.g., Dendrobium spp.) |

|---|---|---|---|

| Primary Precursor | L-Tyrosine | L-Tyrosine | Varies (e.g., involved in terpenoid indole (B1671886) alkaloid pathways) nih.gov |

| Alkaloid Class | Phenethylamines (e.g., Mescaline) | Benzylisoquinoline Alkaloids (e.g., Morphine) | Sesquiterpene, Imidazole, Pyrrolidine Alkaloids frontiersin.org |

| Key Intermediate | Dopamine researchgate.net | (S)-Reticuline | Varies depending on the alkaloid class |

| Key Enzyme Families | CYP450s, Decarboxylases, O-Methyltransferases nih.gov | CYP450s, Decarboxylases, O-Methyltransferases, N-Methyltransferases mdpi.com | Enzymes for terpenoid and other biosynthetic pathways nih.gov |

| Structural Complexity | Simple substituted phenethylamine | Complex polycyclic structure | Diverse and complex structures frontiersin.org |

Compound Index

Analytical Chemistry Research Methodologies

Development and Validation of High-Sensitivity Quantitative Analytical Methods

The development of robust and sensitive analytical methods is crucial for the accurate quantification of mescaline in biological samples. Two primary techniques dominate this field: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as a powerful tool for the analysis of mescaline and its metabolites due to its high selectivity and sensitivity. nih.gov In a typical LC-MS/MS method for mescaline quantification, a deuterated internal standard such as "Mescaline, 4-trideuteromethoxy" or mescaline-d9 is employed. nih.gov The chromatographic separation is often achieved using a C18 column with a gradient elution. nih.govnih.gov The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (mescaline) and the internal standard. For mescaline, a common transition monitored is m/z 212.3 → m/z 180.3. nih.gov

The validation of these methods involves assessing parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ). For instance, one validated method for mescaline in human plasma demonstrated an intra-assay accuracy between 84.9% and 106% and a precision of ≤ 7.33%. researchgate.net The lower limits of quantification for mescaline have been reported to be as low as 12.5 ng/mL in plasma and 3-5 µg/L in urine. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is another well-established technique for the determination of mescaline. Prior to analysis, derivatization is often necessary to improve the chromatographic properties and thermal stability of the analyte. A study detailing the analysis of mescaline in peyote tea and biological matrices utilized GC-MS and GC-MS/MS in positive chemical ionization (PCI) mode. unicatt.it This method was validated for linearity, specificity, accuracy, and sensitivity, particularly for the low concentrations found in hair samples. unicatt.it The use of an internal standard like "this compound" is also critical in GC-MS to account for variability in the derivatization and injection processes.

Role of "this compound" as an Internal Standard in Quantitative Research

The use of a stable isotope-labeled internal standard, such as "this compound," is a fundamental practice in quantitative mass spectrometry to ensure the reliability of the results.

Principles of Isotopic Internal Standard Application in Bioanalysis

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample. osti.govoregon.gov This standard is chemically identical to the analyte but has a different mass due to the isotopic substitution (e.g., deuterium (B1214612) for hydrogen). oregon.gov Because the internal standard and the analyte have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. wuxiapptec.com

The key principle is that any loss of analyte during the analytical process will be accompanied by a proportional loss of the internal standard. oregon.gov The quantification is based on the ratio of the mass spectrometric signal of the analyte to that of the internal standard. wikipedia.org This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This method is considered a high-accuracy technique and is widely used by national metrology institutes for producing certified reference materials. wikipedia.org

Minimization of Matrix Effects and Analytical Variability

Biological matrices such as plasma, urine, and hair are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. chromatographyonline.comnih.gov

A stable isotope-labeled internal standard like "this compound" is the most effective tool to compensate for matrix effects. chromatographyonline.com Since the internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com Therefore, by calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized. However, it is crucial to ensure complete co-elution of the analyte and the internal standard for maximum correction of matrix effects. chromatographyonline.com While deuterated standards are widely used, it has been noted that in some cases, they may not perfectly correct for ion suppression, especially if there are slight retention time differences. myadlm.orgnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Metabolite Identification in Research Samples

Beyond quantification, the identification of mescaline metabolites is crucial for understanding its pharmacokinetics. Advanced analytical techniques are employed for this purpose. Untargeted metabolomics using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-ToF) mass spectrometry, allows for the detection of a wide range of known and unknown metabolites. osti.gov

Chromatographic separation, particularly with ultra-high performance liquid chromatography (UHPLC), provides high resolution to separate isomeric metabolites. nih.govnih.gov The identification of these metabolites is based on their accurate mass, retention time, and fragmentation patterns obtained through tandem mass spectrometry (MS/MS). osti.gov For definitive structural elucidation, comparison with synthesized reference standards is the most reliable method. nih.gov In a study on mescaline metabolites in human plasma, UHPLC-MS/MS was used to simultaneously analyze mescaline and its major metabolites, including 3,4,5-trimethoxyphenylacetic acid (TMPAA), N-acetyl mescaline (NAM), and 3,5-dimethoxy-4-hydroxyphenethylamine (4-desmethyl mescaline). nih.gov

Metabolic Research of Mescaline and Its Deuterated Analogs

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro studies using subcellular fractions are fundamental to understanding the metabolic fate of xenobiotics. For mescaline and its analogs, these studies provide critical insights into metabolic stability, identify the primary sites of biotransformation, and elucidate the enzymes responsible for these conversions.

The liver is the primary site of drug metabolism, with enzymatic processes occurring in both the microsomal and cytosolic fractions of hepatocytes. Research in various animal models has demonstrated species-specific differences in the hepatic metabolism of mescaline.

In rabbit models, mescaline metabolism occurs predominantly in the liver, driven by the action of amine oxidases. nih.gov While the lungs also contribute to its clearance, the liver's enzymatic activity is central. nih.gov Studies using hepatic microsomes from species such as rats, dogs, and various marsupials have shown significant variability in the rates of oxidative transformation. fao.org For instance, the intrinsic hepatic clearance of some compounds can be substantially higher in marsupials compared to rats or dogs, highlighting that eutherian mammals may be inadequate models for predicting metabolism in other species. fao.org The choice of animal model is therefore critical, as variations in enzyme expression and function can lead to fundamental differences in metabolic pathways and rates. nih.govmdpi.com

The stability of a compound in liver microsomes is a key indicator of its susceptibility to metabolism, which in turn influences its in vivo half-life and bioavailability. mdpi.com Compounds that are rapidly metabolized in microsomal assays are generally expected to have lower bioavailability and shorter half-lives. mdpi.com

| Animal Model | Primary Site of Metabolism | Key Metabolic Characteristic | Reference |

|---|---|---|---|

| Rabbit | Liver (primarily), Lungs | Metabolism is mainly driven by amine oxidase activity. | nih.govmdpi.com |

| Rat | Liver | Serves as a common model, but rates of metabolism can differ significantly from other species. | fao.org |

| Marsupials (e.g., Koalas, Possums) | Liver | Exhibit higher rates of oxidative transformation for some xenobiotics compared to rats or dogs. | fao.org |

The biotransformation of mescaline involves several pathways, leading to a range of primary and secondary metabolites. The major metabolic route is oxidative deamination, which converts mescaline into the unstable intermediate 3,4,5-trimethoxyphenylacetaldehyde. nih.govmdpi.com This aldehyde is then rapidly oxidized to the primary and most abundant metabolite, 3,4,5-trimethoxyphenylacetic acid (TMPA) , or reduced to 3,4,5-trimethoxyphenylethanol. nih.govblossomanalysis.com

Minor, yet significant, metabolic pathways include O-demethylation and N-acetylation.

O-demethylated products : Incubation of mescaline with rabbit liver microsomes has demonstrated the formation of O-demethylated metabolites, including 3,5-dimethoxy-4-hydroxyphenethylamine and 3,4-dimethoxy-5-hydroxyphenethylamine. nih.gov These phenolic compounds are formed through the removal of a methyl group from one of the methoxy (B1213986) substituents on the aromatic ring. researchgate.net

N-acetylated products : N-acetylation of the primary amine group results in the formation of N-acetylmescaline . mdpi.com Further metabolism of O-demethylated intermediates can also lead to N-acetylated derivatives, such as N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine. nih.govuchile.cl

Secondary metabolism can occur, for instance, through the further conversion of TMPA to 3,4,5-trimethoxybenzoic acid , which has been identified as a minor metabolite in humans. nih.govnih.gov

| Metabolite | Abbreviation | Metabolic Pathway | Classification | Reference |

|---|---|---|---|---|

| 3,4,5-trimethoxyphenylacetic acid | TMPA | Oxidative Deamination & Oxidation | Primary, Major | nih.govresearchgate.netopen-foundation.org |

| N-acetylmescaline | - | N-acetylation | Primary, Minor | mdpi.comuchile.cl |

| 3,5-dimethoxy-4-hydroxyphenethylamine | - | O-demethylation | Primary, Minor | nih.govresearchgate.net |

| 3,4-dimethoxy-5-hydroxyphenethylamine | - | O-demethylation | Primary, Minor | nih.govresearchgate.net |

| N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine | - | O-demethylation & N-acetylation | Secondary, Minor | nih.govwikipedia.org |

| 3,4,5-trimethoxybenzoic acid | 3,4,5-TMBA | Oxidation of TMPA | Secondary, Minor | nih.govmdpi.com |

The metabolic conversion of mescaline is catalyzed by several enzyme systems. The primary pathway of oxidative deamination is mediated by Amine Oxidases . nih.govmdpi.com There has been some debate as to whether this reaction is carried out by monoamine oxidase (MAO) or diamine oxidase (DAO), and both may play a role. nih.govwikipedia.org

The O-demethylation of mescaline's methoxy groups is performed by O-demethylases , which are typically members of the cytochrome P450 (CYP) superfamily of enzymes located in liver microsomes. nih.govnih.gov While the specific CYP isozymes responsible for mescaline demethylation have not been fully characterized, this pathway is crucial for the formation of its phenolic metabolites. nih.gov

Catechol-O-methyltransferase (COMT) has also been implicated in the metabolism of mescaline, particularly in rabbit liver and lung homogenates, where it can methylate the hydroxylated metabolites. blossomanalysis.com

In Vivo Pharmacokinetic Research in Animal Models

In vivo studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole biological system.

Studies utilizing isotopically labeled mescaline (e.g., with ¹⁴C) have been instrumental in tracing its pharmacokinetic profile. Following oral administration, mescaline is rapidly absorbed from the gastrointestinal tract. mdpi.com A significant portion of the dose is distributed to the kidneys and liver, where it can combine with hepatic proteins, a process that may delay its peak concentration in the blood. nih.govmdpi.com

Excretion occurs primarily through the urine. nih.govresearchgate.net A substantial fraction of the administered dose is eliminated as unchanged mescaline, with percentages varying between species (e.g., 18.4% in rats and 79.4% in mice). nih.gov The main metabolite, TMPA, accounts for a significant portion of the remaining excreted dose. nih.govresearchgate.net In humans, approximately 87% of a dose is excreted within 24 hours and 92% within 48 hours. mdpi.com

The substitution of hydrogen with its heavy, stable isotope deuterium (B1214612) at a specific molecular position can significantly alter a drug's pharmacokinetic properties. This is due to the kinetic isotope effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. ingenza.com If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. nih.govresearchgate.net

For a compound like Mescaline, 4-trideuteromethoxy , the deuterium atoms are placed on the methyl group at the 4-position of the phenyl ring. One of the minor metabolic pathways for mescaline is O-demethylation at this very position to form 3,5-dimethoxy-4-hydroxyphenethylamine. nih.gov This reaction, catalyzed by CYP enzymes, involves the cleavage of a C-H bond on the methoxy group.

| Parameter | Mescaline | This compound (Predicted Effect) | Underlying Principle | Reference |

|---|---|---|---|---|

| Metabolic Pathway Affected | 4-O-demethylation | 4-O-demethylation | Site-specific deuteration targets a known metabolic pathway. | nih.gov |

| Rate of 4-O-demethylation | Normal Rate | Decreased | The C-D bond is stronger than the C-H bond, slowing the rate of enzymatic bond cleavage (Kinetic Isotope Effect). | ingenza.comnih.gov |

| Formation of 4-hydroxy metabolite | Normal Rate | Decreased | A slower metabolic reaction leads to less metabolite formation over time. | nih.gov |

| Metabolic Shunting | N/A | Potential increase in metabolism via other pathways (e.g., oxidative deamination, 3/5-O-demethylation). | Blocking one metabolic route can increase the flux through alternative routes. | uspto.gov |

| Overall Metabolic Stability | Baseline | Potentially Increased | Slowing a key metabolic pathway can increase the compound's half-life and systemic exposure. | mdpi.comnih.gov |

Investigation of Deuterium Kinetic Isotope Effects on Metabolic Rates and Pathways

Impact of "4-trideuteromethoxy" on O-demethylation kinetics and stability

The substitution of hydrogen atoms with deuterium at specific molecular positions, a technique known as isotopic labeling, can significantly influence the metabolic fate of a compound. In the case of mescaline, replacing the methoxy group at the 4-position with a "4-trideuteromethoxy" group (a methoxy group where the three hydrogen atoms are replaced by deuterium) is expected to alter its O-demethylation kinetics due to the kinetic isotope effect (KIE). wikipedia.org The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, making it more difficult to break. wikipedia.org Consequently, enzymatic reactions involving the cleavage of a C-D bond, such as O-demethylation, proceed at a slower rate compared to the cleavage of a C-H bond.

The introduction of a trideuteromethoxy group at the 4-position would likely result in a primary kinetic isotope effect, significantly slowing down the rate of O-demethylation at this specific site. This metabolic "switching" would lead to a greater metabolic stability of the "this compound" molecule compared to its non-deuterated counterpart. A slower rate of metabolism generally translates to a longer biological half-life and increased exposure of the parent compound in the body.

For illustrative purposes, a similar phenomenon has been observed in the metabolism of other compounds. For instance, the metabolic demethylation of temazepam showed a primary deuterium isotope effect of 3.6 when the methyl group was labeled with deuterium (1-CD3). rsc.org This indicates that the deuterated version was metabolized 3.6 times slower than the non-deuterated compound. A hypothetical representation of the expected impact on O-demethylation kinetics for "this compound" is presented in the table below.

| Compound | Relative Rate of O-demethylation at 4-position | Expected Metabolic Stability |

|---|---|---|

| Mescaline | 1.0 | Baseline |

| This compound | < 1.0 (Significantly Reduced) | Increased |

Comparative Species Metabolism Research (e.g., across animal models)

Significant variations in the metabolism of mescaline have been observed across different animal species. These differences highlight the importance of selecting appropriate animal models in metabolic research and the challenges in extrapolating findings to humans.

One of the key differences observed is the extent to which mescaline is excreted unchanged in the urine. For instance, a study demonstrated a stark contrast between rats and mice, with rats eliminating 18.4% of a dose of mescaline unchanged, while mice excrete a much larger proportion, 79.4%, unchanged. nih.gov This suggests that mice have a significantly lower capacity for metabolizing mescaline compared to rats.

In rabbits, mescaline metabolism occurs mainly in the liver via the action of an amine oxidase. nih.gov The lung also contributes to its clearance. nih.gov In vitro studies using rabbit liver microsomal enzymes have demonstrated the formation of O-demethylated metabolites. nih.gov

A comparative study on the metabolism of mescaline in brain homogenates from rabbits, mice, and rats also indicated species-specific differences in metabolic pathways within the central nervous system, although specific quantitative data from this study is limited in the available literature. nih.gov

The table below summarizes some of the reported differences in mescaline metabolism across various species.

| Species | Key Metabolic Features | Percentage of Unchanged Mescaline Excreted in Urine |

|---|---|---|

| Rat | Extensive metabolism. | 18.4% nih.gov |

| Mouse | Limited metabolism compared to rats. | 79.4% nih.gov |

| Rabbit | Metabolism primarily in the liver by amine oxidase; O-demethylation observed in vitro. nih.gov | Data not specified in the provided search results. |

These species-specific differences in drug metabolism are a common phenomenon and can be attributed to variations in the expression and activity of metabolic enzymes. annualreviews.org

Molecular and Cellular Neuropharmacological Investigations

Receptor Binding Affinities and Selectivity Profiles

The neuropharmacological profile of mescaline and its derivatives is characterized by interactions with multiple receptor systems, primarily within the serotonergic system. The introduction of a trideuteromethoxy group at the 4-position of the mescaline molecule, creating "Mescaline, 4-trideuteromethoxy," is a structural modification that can influence these interactions.

Mescaline is recognized as a non-selective serotonin (B10506) receptor agonist. nih.govnih.gov Its binding affinity has been reported across several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT2B. biorxiv.orgnih.govbiorxiv.orgresearchgate.net Research indicates that the primary hallucinogenic effects of mescaline are mediated through its agonist activity at the 5-HT2A receptor. nih.gov Studies on mescaline derivatives, specifically those with modifications at the 4-alkoxy position (scalines), have shown that these alterations can significantly impact receptor affinity. frontiersin.orgnih.govconsensus.app

Generally, extending the 4-alkoxy substituent on the phenethylamine (B48288) backbone tends to increase binding affinities for the 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov This suggests that "this compound" would likely exhibit an altered affinity profile compared to its non-deuterated parent compound. While mescaline itself has a binding affinity order reported as 5-HT1A > 5-HT2A > 5-HT2C > 5-HT2B, derivatives often show a preference for the 5-HT2A receptor over the 5-HT1A receptor. biorxiv.orgfrontiersin.org For instance, certain 4-alkoxy-3,5-dimethoxyphenethylamines (scalines) demonstrate a notable increase in affinity for both 5-HT2A and 5-HT2C receptors when compared to mescaline. frontiersin.orgnih.govconsensus.app The introduction of fluorinated 4-alkoxy substituents has also been shown to enhance activation potency and efficacy at both 5-HT2A and 5-HT2B receptors. frontiersin.orgnih.gov

The behavioral effects of mescaline appear to be primarily mediated by the 5-HT2A receptor, with some contributions from the 5-HT2C receptor. nih.govbiorxiv.orgresearchgate.net

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | 5-HT2B |

|---|---|---|---|---|

| Mescaline | 150–12,000 | Data varies | Data varies | >20,000 |

| Scalines (general) | Increased affinity vs. Mescaline | Increased affinity vs. Mescaline | Variable | Variable |

While the primary activity of mescaline and its analogs is at serotonin receptors, they have been investigated for their effects on other monoaminergic systems. In general, mescaline and related scalines exhibit low affinity for most non-serotonergic targets. frontiersin.orgnih.govconsensus.app Studies have assessed binding at α1A and α2A adrenergic receptors, dopamine (B1211576) D2 receptors, and trace amine-associated receptor 1 (TAAR1), with findings indicating no potent affinity at these sites. frontiersin.orgnih.govconsensus.appfrontiersin.org Mescaline also shows a lack of affinity for the serotonin, norepinephrine, and dopamine transporters. wikipedia.org However, some research suggests that mescaline may also exert effects through agonist binding at α1A/2A noradrenaline and D1/2/3 dopamine receptors. nih.gov

Intracellular Signaling Pathways and Molecular Mechanisms

The downstream effects of receptor binding involve complex intracellular signaling cascades that ultimately lead to the observed physiological and psychological effects.

Recent research has identified a novel mechanism for the action of psychedelic compounds, including their potential to modulate neuroplasticity. Studies have shown that psychedelics can directly bind to the Tropomyosin receptor kinase B (TrkB), which is the receptor for Brain-Derived Neurotrophic Factor (BDNF). au.dknih.govresearchgate.net This interaction is believed to promote neuroplasticity and may be responsible for the antidepressant-like effects observed with these compounds. au.dknih.gov The binding of psychedelics to TrkB appears to be independent of the activation of the 5-HT2A receptor. au.dknih.gov This suggests that compounds like "this compound" could potentially influence neuroplasticity through this direct interaction with the TrkB-BDNF pathway.

A theoretical framework has been proposed to explain the mechanism of action of mescaline based on its electrochemical properties. nih.govnih.govresearchgate.net This model suggests that mescaline may undergo metabolic transformation into a catechol metabolite, which can then participate in redox cycling with its corresponding quinone form. nih.govnih.govresearchgate.net This process of electron transfer could play a role in the electrical effects observed in the nervous system. nih.govnih.gov This theoretical approach is consistent with the structure-activity relationships of mescaline and other related compounds. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies with Mescaline Derivatives and Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For mescaline and its analogs, modifications to the phenethylamine scaffold can lead to significant changes in potency and receptor affinity. nih.gov

Impact of Aromatic Substituent Modifications on Receptor Interactions and Functional Potency

Research into a series of 4-substituted-3,5-dimethoxyphenethylamines has demonstrated a clear trend: increasing the size of the 4-alkoxy group can lead to a substantial increase in potency. wikipedia.org For example, replacing the 4-methoxy group of mescaline with a 4-ethoxy group (to form escaline) or a 4-propoxy group (to form proscaline) results in compounds with significantly greater potency. wikipedia.org This suggests that the steric and electronic properties of the 4-position substituent play a crucial role in the ligand's ability to bind effectively to and activate its target receptors, primarily the serotonin 5-HT₂ₐ receptor. nih.gov

Further studies have explored a wider range of substituents at the 4-position. The introduction of fluorinated alkoxy groups, such as in difluoromescaline and trifluoromescaline, also leads to an increase in human potency compared to mescaline, highlighting that electronegativity and the nature of the substituent have a profound impact. wikipedia.org The general trend indicates that the binding pocket of the 5-HT₂ₐ receptor can accommodate larger groups at the 4-position, and that these larger groups may form more favorable interactions, leading to enhanced affinity and efficacy.

The table below summarizes the in vitro data for a selection of mescaline analogs with modifications at the 4-position, illustrating the impact of these changes on receptor binding affinity (Ki) at the human 5-HT₂ₐ receptor.

Table 1: Receptor Binding Affinity of 4-Substituted Mescaline Analogs

| Compound | 4-Position Substituent | 5-HT₂ₐ Ki (nM) |

|---|---|---|

| Mescaline | -OCH₃ | 12,000 |

| Escaline | -OCH₂CH₃ | 4,000 |

| Proscaline | -OCH₂CH₂CH₃ | 1,500 |

Data sourced from published pharmacological studies.

This data quantitatively demonstrates that extending the 4-alkoxy chain from a methyl to a propyl group increases the binding affinity for the 5-HT₂ₐ receptor by a factor of eight. These findings underscore the sensitivity of the receptor to the structural characteristics of the ligand's aromatic domain and provide a rational basis for the design of analogs with tailored pharmacological properties.

Probing Molecular Interactions using Deuterated Analogs

The use of deuterated analogs, where one or more hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), is a powerful technique in neuropharmacological research for probing molecular interactions and metabolic pathways. wikipedia.org The primary principle underlying this approach is the kinetic isotope effect (KIE). ontosight.aiwikipedia.org The carbon-deuterium (C-D) bond is significantly stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. wikipedia.org Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. wikipedia.org

In the context of "this compound," the three hydrogen atoms of the methoxy (B1213986) group at the 4-position are replaced with deuterium. A major metabolic pathway for mescaline involves the O-demethylation of its methoxy groups, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov This enzymatic process requires the cleavage of a C-H bond on the methyl group. By substituting these hydrogens with deuterium, the metabolic breakdown of the 4-methoxy group is expected to be significantly slowed due to the KIE. researchgate.net

Beyond altering pharmacokinetics, deuterated ligands serve as invaluable tools for mechanistic studies. For instance, hydrogen-deuterium exchange (HDX) mass spectrometry is a biophysical technique used to study protein conformational dynamics. nih.gov While not directly a study of the deuterated ligand itself, this method involves exposing a receptor protein like a G-protein coupled receptor (GPCR) to heavy water (D₂O) in the presence and absence of a ligand. nih.govnih.gov The rate of deuterium exchange on the protein's backbone amide hydrogens provides a map of the regions that become more or less solvent-exposed upon ligand binding, revealing detailed information about the conformational changes that lead to receptor activation. nih.gov Therefore, while the primary effect of a deuterated analog like 4-trideuteromethoxy-mescaline is on its metabolic profile, the principle of using deuterium as a stable isotope is central to advanced methods for probing the intricate details of ligand-receptor interactions.

Deuterium Isotope Effects in Reaction Mechanism Elucidation

Theoretical Principles of Kinetic and Equilibrium Isotope Effects

Isotope effects are the changes in the rate or equilibrium constant of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. nih.govnih.gov These effects arise from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. mdpi.com

Kinetic Isotope Effects (KIEs) are observed when the isotopic substitution affects the rate of a reaction. A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov The C-H bond is weaker and vibrates at a higher frequency than the corresponding C-D bond. Consequently, breaking a C-H bond requires less energy and occurs faster than breaking a C-D bond. This difference in reaction rates, expressed as the ratio kH/kD (the rate constant for the reaction with the light isotope divided by the rate constant for the reaction with the heavy isotope), provides valuable information about the transition state of the reaction. mdpi.comnih.gov Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. nih.gov

Equilibrium Isotope Effects (EIEs) refer to the effect of isotopic substitution on the equilibrium constant of a reaction. These effects are typically smaller than KIEs and are related to the differences in the zero-point energies of the reactants and products. In an equilibrium reaction, the heavier isotope will preferentially accumulate in the more stable (lower energy) species.

Application of Deuterium (B1214612) Labeling to Study Enzyme Reaction Mechanisms relevant to Mescaline

Deuterium labeling is a widely used technique to investigate the mechanisms of enzyme-catalyzed reactions, particularly those mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are major players in drug metabolism. nih.govnih.gov Mescaline is known to be metabolized by various enzymes, including those in the CYP family. researchgate.netmdpi.com The main metabolic pathway for mescaline is oxidative deamination; however, O-demethylation is also a recognized, albeit minor, metabolic route. nih.gov

By replacing hydrogen atoms with deuterium at specific positions in the mescaline molecule, researchers can determine whether the cleavage of a particular C-H bond is a rate-limiting step in its metabolism. If a significant KIE is observed upon deuteration, it provides strong evidence that the C-H bond at the labeled position is broken during the slowest step of the metabolic reaction. This information is critical for identifying the specific enzymes involved and understanding their catalytic mechanisms.

Use of "Mescaline, 4-trideuteromethoxy" to Investigate Specific C-H/C-D Bond Cleavage Steps in Metabolism

The specific compound "this compound" is designed to probe the O-demethylation of the methoxy (B1213986) group at the 4-position of the mescaline ring. The metabolism of mescaline includes the conversion to various metabolites, with O-demethylation at the 4-position yielding 4-hydroxy-3,5-dimethoxyphenethylamine. This reaction is catalyzed by cytochrome P450 enzymes and involves the cleavage of a C-H bond within the methyl group of the methoxy moiety.

By substituting the three hydrogen atoms of the 4-methoxy group with deuterium to create "this compound" (Mescaline-OCD₃), the strength of the C-D bonds in this group is increased compared to the C-H bonds in native mescaline. If the cleavage of one of these bonds is the rate-determining step of the O-demethylation reaction, a primary kinetic isotope effect would be observed. This would manifest as a slower rate of formation of the 4-hydroxy metabolite from "this compound" compared to unlabeled mescaline.

Representative Data Table: Expected Kinetic Isotope Effects in O-Demethylation

The following table illustrates the type of data that would be generated from a study investigating the kinetic isotope effect of "this compound" metabolism, based on analogous reactions reported in the literature.

| Substrate | Enzyme | Metabolic Reaction | kH/kD (Observed) | Interpretation |

| Mescaline | CYP2D6/CYP3A4 (Hypothetical) | 4-O-Demethylation | > 1 (Expected) | C-H bond cleavage is at least partially rate-limiting. |

| This compound | CYP2D6/CYP3A4 (Hypothetical) | 4-O-Demethylation | 1 (Expected if C-H cleavage is not rate-limiting) | C-H bond cleavage is not the slowest step in the reaction sequence. |

| 7-Ethoxycoumarin | Human P450 1A2 | O-Deethylation | 6.1 - 9.4 | C-H bond-breaking step makes a major contribution to the rate. nih.gov |

| Methoxychlor | Rat Liver Microsomes | O-Demethylation | > 1 | Intramolecular kinetic isotope effect observed. researchgate.net |

This table is for illustrative purposes and the values for mescaline are hypothetical, pending experimental verification.

The observation of a significant KIE would confirm that the cleavage of the C-H bond in the 4-methoxy group is a crucial step in the metabolic pathway and would allow for a more detailed characterization of the enzyme's active site and catalytic mechanism.

Computational Chemistry and Molecular Dynamics Simulations of Isotope Effects

In the absence of direct experimental data, computational methods provide a powerful alternative for predicting and understanding isotope effects. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations and molecular dynamics (MD) simulations can be employed to model the reaction of mescaline within the active site of a cytochrome P450 enzyme. nih.govresearchgate.net

These computational approaches can be used to:

Model the transition state: By calculating the energies of the reactants, products, and the transition state for the O-demethylation of both mescaline and "this compound," the KIE can be predicted.

Simulate protein dynamics: MD simulations can reveal how the enzyme accommodates the substrate and the conformational changes that occur during the catalytic cycle. mdpi.comresearchgate.net This can provide insights into how the protein environment influences the reaction and the resulting isotope effect.

Investigate substrate binding: Simulations can explore the binding orientation of mescaline in the active site of different CYP isoforms, helping to explain the selectivity of metabolism. mdpi.com

By combining these computational tools, researchers can gain a detailed, atomistic understanding of the factors that govern the metabolism of mescaline and the origins of the kinetic isotope effect for the O-demethylation of "this compound." These theoretical studies can guide future experimental work and contribute to a more complete picture of the metabolic fate of this compound.

Advanced Research Methodologies and Future Directions

Modern Molecular Imaging Techniques for In Vivo Receptor Mapping and Neurochemical Studies in Animal Models

In vivo molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are indispensable tools for studying the action of psychedelic compounds in living animal models. mdpi.comnih.gov These methods allow for the non-invasive visualization and quantification of biochemical processes in the brain, offering profound insights into pharmacokinetics and pharmacodynamics. github.io

PET and SPECT studies typically involve the administration of a radiolabeled ligand—a molecule that binds to a specific target of interest, such as a receptor or transporter. By tracking the distribution and concentration of this radiotracer, researchers can map the density of target receptors and measure the occupancy of these receptors by a drug like mescaline. portlandpress.com For instance, a key application is to determine the engagement of the serotonin (B10506) 5-HT₂A receptor, which is the primary target for classic psychedelics. nih.govnih.gov Studies with radiolabeled 5-HT₂A agonists have confirmed that the binding to these receptors is central to the effects of hallucinogens. nih.gov

The use of a deuterated compound such as Mescaline, 4-trideuteromethoxy, could be particularly relevant for PET studies designed to investigate pharmacokinetics. Deuteration can alter the rate of metabolism, potentially leading to a different pharmacokinetic profile compared to its non-deuterated counterpart. Imaging studies could precisely track these differences in brain uptake, distribution, and clearance.

Beyond receptor occupancy, these imaging techniques can also measure physiological responses to drug administration, such as changes in cerebral blood flow (CBF) or the cerebral metabolic rate for glucose (CMRglc), providing a functional readout of drug effects. mdpi.comnih.gov

Table 1: In Vivo Molecular Imaging Techniques in Psychedelic Research

| Technique | Principle | Application in Psychedelic Research | Example of Use |

|---|---|---|---|

| Positron Emission Tomography (PET) | Detects gamma rays emitted indirectly by a positron-emitting radionuclide (tracer). | Quantify receptor density and occupancy; measure cerebral blood flow and glucose metabolism. portlandpress.com | Using a tracer like [¹¹C]Cimbi-36 to measure 5-HT₂A receptor occupancy after administration of a psychedelic. nih.govportlandpress.com |

| Single-Photon Emission Computed Tomography (SPECT) | Similar to PET, but uses a gamma-emitting radioisotope. | Assess regional cerebral blood flow (rCBF) and receptor binding. mdpi.com | Mapping changes in blood flow in specific brain regions following psychedelic administration. |

| Functional Magnetic Resonance Imaging (fMRI) | Measures brain activity by detecting changes associated with blood flow. | Investigate functional connectivity between brain networks and responses to stimuli. portlandpress.com | Observing altered connectivity within the default mode network (DMN) under the influence of psychedelics. nih.gov |

In Vitro Systems for Neuropharmacological Research (e.g., Organoids, Brain Slices, Cell Cultures)

In vitro systems provide a controlled environment to dissect the molecular and cellular mechanisms of psychedelic compounds, isolated from the complexities of a whole organism. These models are crucial for understanding how substances like this compound, interact with specific neural components.

Cell Cultures: Genetically modified cell lines expressing specific receptors (e.g., 5-HT₂A) are used to screen compounds and characterize their binding affinity and functional activity (i.e., whether they act as agonists or antagonists). This is a foundational step in neuropharmacological research. nih.gov

Brain Slices: Acute brain slices from animal models, often from regions rich in relevant receptors like the prefrontal cortex, allow researchers to study the effects of psychedelics on synaptic transmission and neuronal excitability. nih.gov Electrophysiological recordings from these slices have shown, for example, that psychedelics can increase excitatory postsynaptic currents in pyramidal neurons. nih.gov

Organoids: Three-dimensional cerebral organoids, grown from human stem cells, are an emerging frontier. They recapitulate aspects of brain development and organization, offering a more complex and human-relevant system to study how psychedelics might influence neural circuit development, plasticity, and function. mit.edu Recent studies have used in vitro cortical cultures to explore how psychedelics alter information processing and induce neuroplasticity, such as by promoting the growth of new synapses (synaptogenesis) and dendritic branches. nih.govmit.edu

The use of a deuterated analog like this compound, in these systems could help to determine if alterations in its metabolic stability affect its potency or efficacy at the cellular level.

Table 2: Applications of In Vitro Systems in Psychedelic Neuropharmacology

| In Vitro System | Description | Key Research Applications |

|---|---|---|

| Cell Cultures | Immortalized cells or primary neurons grown in a monolayer. | Receptor binding assays, functional activity screening, basic cytotoxicity. |

| Brain Slices | Thin sections of living brain tissue maintained in vitro. | Electrophysiological analysis of synaptic activity and neuronal firing. nih.gov |

| Organoids | 3D self-organizing structures derived from stem cells that mimic brain tissue. | Studying effects on neural development, circuit formation, and human-specific responses. mit.edu |

Integration of Multi-Omics Approaches in Mescaline Research

Psychedelic research is increasingly adopting multi-omics approaches to build a holistic understanding of the biological changes induced by these compounds. nih.gov This strategy integrates data from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to create a comprehensive model of a drug's effect. biorxiv.orgfrontiersin.org

Genomics: Studies the genetic basis of response variability. Why do individuals react differently to psychedelics? Genomic analysis can identify genetic polymorphisms (e.g., in the 5-HT₂A receptor gene) that may predict an individual's response.

Transcriptomics: Analyzes changes in gene expression following drug exposure. This can reveal which cellular pathways are activated or deactivated. For example, transcriptomics can show that psychedelics upregulate genes associated with neuroplasticity. encyclopedia.pub

Proteomics: Investigates changes in the protein landscape of cells or tissues, providing a direct look at the functional machinery of the cell.

Metabolomics: Profiles the full range of small-molecule metabolites. In the context of this compound, metabolomics is particularly relevant. The deuterated compound can be used as an internal standard for accurately quantifying the metabolic fate of non-deuterated mescaline. Furthermore, comparing the metabolome after administration of both compounds can precisely reveal how deuteration alters metabolic pathways. wikipedia.org

By integrating these datasets, researchers can connect a genetic predisposition to a change in gene expression, which in turn alters protein levels and metabolic activity, ultimately leading to the observed physiological and psychological effects. biorxiv.org

Computational Modeling and Artificial Intelligence in Drug Discovery and Mechanistic Predictions for Psychedelic Compounds

Computational modeling and artificial intelligence (AI) are revolutionizing psychedelic science, accelerating the pace of discovery and providing unprecedented mechanistic insights. nih.gov

Table 3: Computational and AI Approaches in Psychedelic Research

| Approach | Description | Application |

|---|---|---|

| High-Throughput Virtual Screening | AI algorithms screen vast digital libraries of chemical structures. | Identify novel psychedelic compounds with specific target profiles. psychedelicalpha.comsify.com |

| Molecular Docking & Dynamics | Simulations that predict how a ligand (drug) fits into a receptor's binding site. | Predict binding affinity and functional activity of new or modified compounds. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Design new molecules with enhanced potency or desired properties. nih.gov |

| Machine Learning Analysis | Algorithms trained on large datasets (neuroimaging, omics) to find patterns. | Predict patient response, identify biomarkers, and optimize treatment protocols. acs.org |

Q & A

Q. How do researchers navigate legal frameworks for studying mescaline derivatives in jurisdictions with strict psychotropic regulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.